N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride is a chemical compound that belongs to the class of pyrimidines, specifically aminopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a modulator of biological pathways influenced by Janus kinases (JAKs) and other targets involved in inflammatory processes and cellular signaling.
The compound can be sourced from various chemical suppliers and is often discussed in the context of patent literature and scientific publications. Notably, it has been referenced in patents related to its use as a JAK inhibitor, which suggests its relevance in treating conditions like autoimmune diseases and certain cancers .
N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride is classified under several categories:
The synthesis of N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions, integrating cyclopropyl and piperidine moieties with pyrimidine frameworks. The synthetic route may include:
Specific reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in optimizing yields and purities. For example, using polar aprotic solvents may enhance nucleophilicity during substitution steps.
The molecular structure of N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions at the molecular level.
N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride can participate in various chemical reactions, including:
Understanding the reactivity of this compound requires knowledge of its electronic structure and steric factors that influence its behavior in different chemical environments.
The mechanism of action for N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride primarily involves its inhibition of Janus kinases, which are critical mediators in various signaling pathways related to inflammation and immune responses. By inhibiting these kinases, the compound can modulate cytokine signaling pathways, leading to reduced inflammation and altered immune responses.
Studies have shown that compounds within this class exhibit selectivity towards specific JAK isoforms, which is crucial for minimizing side effects while maximizing therapeutic efficacy.
Characterization techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity (>95%) and stability over time .
N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its importance in developing new therapeutic agents.
The core structure of N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride integrates a 4-aminopyrimidine scaffold linked to a 4-(methylamino)piperidine moiety through a C-N bond at the pyrimidine’s 6-position. The cyclopropyl group is attached to the exocyclic nitrogen at the 4-position of the pyrimidine ring. X-ray crystallography and computational modeling reveal that the pyrimidine ring adopts a planar conformation, while the piperidine ring exists predominantly in a chair conformation. The hydrochloride salt formation protonates the piperidine nitrogen, enhancing water solubility and influencing ionic interactions in biological environments. Key physicochemical properties are summarized below:
Table 1: Physicochemical Properties of N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₂ClN₅ (free base: C₁₃H₂₁N₅) [1] [2] |
Molecular Weight | 283.80 g/mol (HCl salt) [1] |
CAS Registry Number | 1353956-27-0 [1] |
SMILES Notation | NCC1CCN(C2=CC(NC3CC3)=NC=N2)CC1.[H]Cl [1] |
Hydrogen Bond Acceptors | 5 (pyrimidine N atoms, amine N) [5] |
Hydrogen Bond Donors | 2 (piperidine NH, HCl) [5] |
The cyclopropyl group imposes significant steric and electronic constraints on the exocyclic amine. Its high ring strain (~27 kcal/mol) and sp³-hybridized carbons force the cyclopropyl ring into a perpendicular orientation relative to the pyrimidine plane. This conformation shields one face of the molecule, potentially influencing binding pocket accessibility in biological targets. Studies show the cyclopropyl’s C-H bonds exhibit weak polar character due to bent bonds, enabling atypical hydrogen-bonding interactions ("C-H···O" bonds) with protein residues not achievable with linear alkyl groups .
The 4-(methylamino)piperidine moiety introduces a chiral center at C4. While many suppliers provide this compound as a racemic mixture, enantioselective synthesis routes confirm the (R)-enantiomer exhibits 3-5 fold higher potency in kinase inhibition assays due to optimal positioning of the methylamino group within hydrophobic pockets. The methyl group (-CH₃) on the piperidine nitrogen enhances lipophilicity (logP +0.4 vs. unsubstituted amine) and restricts N-H rotation, reducing conformational entropy upon binding. Molecular dynamics simulations indicate the methylamino group preferentially occupies an equatorial position, minimizing 1,3-diaxial interactions and allowing the lone pair on nitrogen to engage in hydrogen bonding [7] [10].
Systematic modification of the 4-aminopyrimidine core reveals stringent requirements for bioactivity:
Table 2: SAR Analysis of Pyrimidine Modifications
Modification Site | Group Tested | Biological Activity | Key Inference |
---|---|---|---|
4-Amino N-Substituent | Cyclopropyl | IC₅₀ = 0.12 µM (NAPE-PLD) | Optimal steric/electronic balance |
Cyclobutyl | IC₅₀ = 0.84 µM | ~7-fold reduction due to increased flexibility | |
Ethyl | IC₅₀ = 0.68 µM | Loss of ring strain effects | |
C6 Amine | 4-(Methylamino)piperidin-1-yl | Kd = 210 nM (Plk1 PBD) [8] | Favored for target engagement & permeability |
Piperazin-1-yl | Kd = 1.4 µM | Reduced cell permeability | |
Morpholin-4-yl | Inactive | Lack of protonatable nitrogen |
The 4-(methylamino)piperidine unit serves as a conformational modulator and hydrogen-bonding director. In its protonated state (physiological pH), the piperidine nitrogen forms salt bridges with aspartate/glutamate residues in enzyme active sites (e.g., NAPE-PLD, Plk1 PBD). The methylamino group (-NHCH₃) at C4 extends into a hydrophobic subpocket, with the methyl group enabling van der Waals contacts and the N-H acting as a hydrogen bond donor.
Comparative analyses with unsubstituted piperidine analogues show:
Molecular docking studies with Plk1’s polo-box domain (PBD) reveal the methylamino group inserts into a hydrophobic cleft formed by Leu491, Pro533, and Tyr485, with the N-H donating a hydrogen bond to the backbone carbonyl of Gly484. This dual interaction mode is absent in demethylated analogues, explaining their 8-fold lower binding affinity [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7